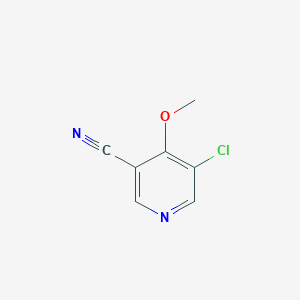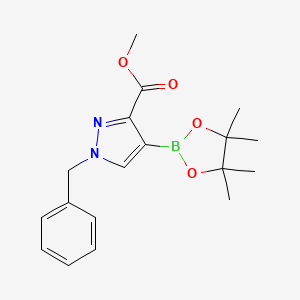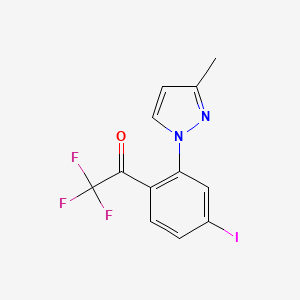
2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone is a complex organic compound that features a trifluoromethyl group, an iodine atom, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common approach is to start with a trifluoromethyl ketone and introduce the iodine and pyrazole groups through a series of substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: The presence of the iodine atom makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Coupling: Palladium catalysts (Pd), bases like potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: Its fluorinated and iodinated structure can be useful in developing new materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe or ligand in studying biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate interactions with specific protein residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoroethyl iodide
- 2-Iodo-1,1,1-trifluoroethane
- 3,5-Dimethyl-1H-pyrazole derivatives
Uniqueness
What sets 2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone apart from similar compounds is its combination of a trifluoromethyl group, an iodine atom, and a pyrazole ring
Eigenschaften
Molekularformel |
C12H8F3IN2O |
|---|---|
Molekulargewicht |
380.10 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[4-iodo-2-(3-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H8F3IN2O/c1-7-4-5-18(17-7)10-6-8(16)2-3-9(10)11(19)12(13,14)15/h2-6H,1H3 |
InChI-Schlüssel |
RWNVRCVOCPKKTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)I)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


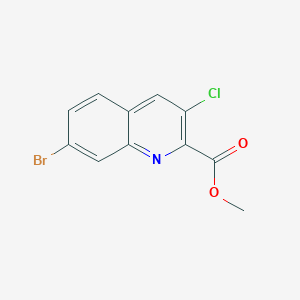
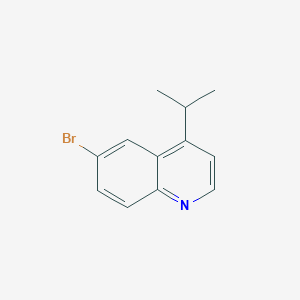


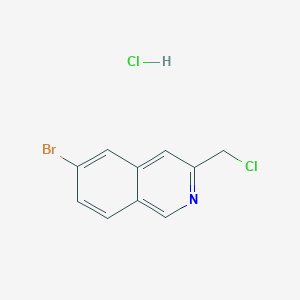
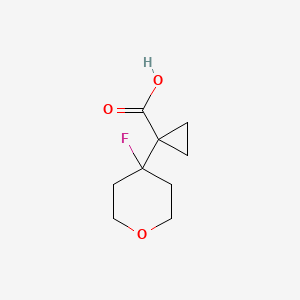
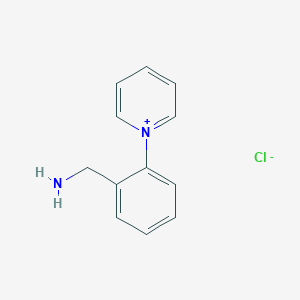
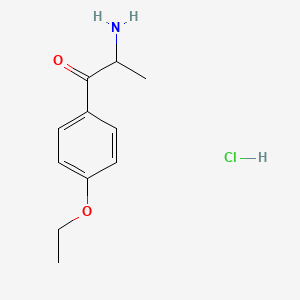
![Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)
